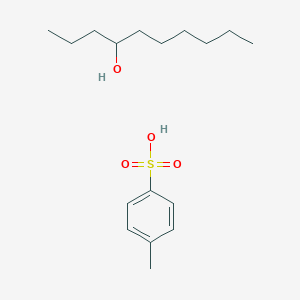
Decan-4-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decan-4-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of a secondary alcohol (decan-4-ol) and an aromatic sulfonic acid (4-methylbenzenesulfonic acid).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decan-4-ol can be achieved through the reduction of decan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The preparation of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of decan-4-ol often involves the hydrogenation of decanoic acid or its esters. For 4-methylbenzenesulfonic acid, the industrial process involves the continuous sulfonation of toluene with sulfur trioxide in a reactor, followed by neutralization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Both decan-4-ol and 4-methylbenzenesulfonic acid can undergo substitution reactions. .
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., alcohols, amines)
Major Products Formed
Oxidation of Decan-4-ol: Decan-4-one
Reduction of 4-Methylbenzenesulfonic Acid: 4-Methylbenzenesulfonamide
Substitution Reactions: Alkyl halides, sulfonate esters
Wissenschaftliche Forschungsanwendungen
Decan-4-ol;4-methylbenzenesulfonic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives
Biology: Studied for its potential role as a metabolite in mammalian systems.
Medicine: Investigated for its antibacterial properties and potential use in developing novel antibiotics.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of decan-4-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways. For example, the sulfonic acid group can act as an electrophile in substitution reactions, while the hydroxyl group in decan-4-ol can participate in hydrogen bonding and other interactions . These properties make the compound useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decan-1-ol: A primary alcohol with similar properties to decan-4-ol but with the hydroxyl group at the terminal position.
4-Methylbenzenesulfonamide: A derivative of 4-methylbenzenesulfonic acid with an amide group instead of the sulfonic acid group.
Uniqueness
Decan-4-ol;4-methylbenzenesulfonic acid is unique due to the combination of a secondary alcohol and an aromatic sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
65949-99-7 |
|---|---|
Molekularformel |
C17H30O4S |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
decan-4-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
VSFCAODXNIEYNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















